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Compound of Interest

Compound Name: Biotin-16-dCTP

Cat. No.: B15585067 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying

biotin-dCTP DNA labeling. It is designed to offer a deep understanding of the core concepts,

detailed experimental protocols for key techniques, and a comparative analysis of available

methods to aid in experimental design and application.

Core Principle: The Biotin-Streptavidin Interaction
The foundation of biotin-dCTP DNA labeling lies in the remarkably strong and specific non-

covalent interaction between biotin (Vitamin B7) and the protein streptavidin.[1] This bond, with

a dissociation constant (Kd) in the order of 10⁻¹⁵ M, is one of the strongest known biological

interactions.[1] This stability allows for the development of robust and sensitive detection

methods. In this labeling strategy, a biotin molecule is attached to a deoxycytidine triphosphate

(dCTP) nucleotide. This modified nucleotide, biotin-dCTP, can then be enzymatically

incorporated into a DNA molecule. Once the DNA is labeled with biotin, it can be detected

using streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish

peroxidase, alkaline phosphatase) or a fluorophore.[1]

Methods of Biotin-dCTP DNA Labeling
There are three primary enzymatic methods for incorporating biotin-dCTP into DNA: Nick

Translation, Random Priming, and Polymerase Chain Reaction (PCR). Each method offers
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distinct advantages and is suited for different applications.

Data Presentation: Comparison of Labeling Methods
The choice of labeling method can impact the efficiency of biotin incorporation, the size of the

resulting probes, and the overall sensitivity of the assay. The following table summarizes key

quantitative parameters for each method based on available literature. It is important to note

that these values can vary depending on the specific experimental conditions, including the

quality of the DNA template and the specific reagents used.
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Feature Nick Translation Random Priming PCR Labeling

Principle

DNase I introduces

nicks in the DNA, and

DNA Polymerase I

incorporates biotin-

dCTP as it

synthesizes new DNA,

replacing the existing

strand.[2][3]

Random primers

anneal to denatured

DNA, and the Klenow

fragment of DNA

Polymerase I

synthesizes new

strands, incorporating

biotin-dCTP.[4]

Biotin-dCTP is

incorporated into the

newly synthesized

DNA strands during

the amplification

process.[5][6]

Typical Probe Size 50 - 500 bp[7] 200 - 500 bp

Defined by the primer

set, can range from

<100 bp to several kb.

Labeling Efficiency

Moderate to high;

dependent on enzyme

activity and incubation

time. One study

suggests a molar ratio

of Biotin-16-dUTP to

dTTP of 1:2 results in

modification of every

20th-25th nucleotide

for optimal sensitivity.

[3]

High; efficient

incorporation of

biotinylated

nucleotides.

Very high;

amplification process

leads to a high

proportion of labeled

DNA. Studies have

shown efficient

incorporation of biotin-

16-AA-dCTP.[8]

Probe Yield

Typically in the

microgram range,

dependent on the

amount of starting

template.

Microgram quantities

of labeled probe can

be generated from

nanogram amounts of

template DNA.

High yield of labeled

product from small

amounts of template

DNA due to

amplification.

Detection Sensitivity

Can detect picogram

to femtogram levels of

target DNA in

Southern blots.[9]

Can detect sub-

picogram quantities of

specific DNA

sequences in blot

hybridizations.[9]

Highly sensitive,

capable of detecting

very low copy

numbers of target

sequences.
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Probe Stability

Biotinylated probes

are very stable and

can be stored at -20°C

for at least one year.

[7]

Labeled probes are

stable for extended

periods when stored

properly at -20°C.

Labeled PCR

products are stable for

over a year at -20°C.

Experimental Protocols
Nick Translation
This method is suitable for labeling double-stranded DNA fragments, such as plasmids or

purified PCR products.

Materials:

DNA template (1 µg)

10X Nick Translation Buffer (e.g., 0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

10X dNTP mix (dATP, dGTP, dTTP at 0.5 mM each)

Biotin-14-dCTP (0.5 mM)[8][10]

DNase I (diluted to 0.1 U/µL)

DNA Polymerase I (10 U/µL)

Nuclease-free water

0.5 M EDTA (to stop the reaction)

Protocol:

In a sterile microcentrifuge tube, combine the following on ice:

1 µg of DNA template

5 µL of 10X Nick Translation Buffer
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5 µL of 10X dNTP mix

5 µL of 0.5 mM Biotin-14-dCTP

1 µL of diluted DNase I

1 µL of DNA Polymerase I

Nuclease-free water to a final volume of 50 µL

Mix gently and centrifuge briefly.

Incubate the reaction at 15°C for 1-2 hours.

Stop the reaction by adding 5 µL of 0.5 M EDTA.

(Optional) Purify the biotinylated probe from unincorporated nucleotides using a spin column

or ethanol precipitation.

Reaction Setup

Labeling Reaction Termination & Purification

dsDNA Template Assemble Reaction Mix
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Biotin-dCTP, DNase I,

DNA Pol I

Incubate at 15°C DNase I creates nicks
During incubation

DNA Pol I incorporates
Biotin-dCTP

Provides 3'-OH primers
Add EDTAAfter 1-2 hours Purify Probe

(Spin Column) Biotinylated DNA Probe

Click to download full resolution via product page

Workflow for Biotin DNA Labeling by Nick Translation.

Random Priming
This method is ideal for labeling linear DNA fragments of various sizes.
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Materials:

DNA template (25-50 ng)

Random hexamer primers

10X dNTP labeling mix (dATP, dGTP, dTTP at 1 mM each)

Biotin-11-dCTP (1 mM)[11]

Klenow fragment (exo-) (5 U/µL)

Nuclease-free water

0.5 M EDTA

Protocol:

In a microcentrifuge tube, add 25-50 ng of linear DNA template and bring the volume to 15

µL with nuclease-free water.

Denature the DNA by heating at 95-100°C for 5-10 minutes, then immediately chill on ice for

5 minutes.

To the denatured DNA, add the following on ice:

2 µL of 10X dNTP labeling mix

2 µL of random hexamer primers

1 µL of 1 mM Biotin-11-dCTP

1 µL of Klenow fragment (exo-)

Mix gently and incubate at 37°C for 1 hour.

Stop the reaction by adding 2 µL of 0.5 M EDTA.

(Optional) Purify the labeled probe.
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Workflow for Biotin DNA Labeling by Random Priming.

PCR Labeling
This is a highly efficient method for generating biotinylated probes from a specific DNA

sequence.

Materials:

DNA template (1-10 ng)

Forward and reverse primers (10 µM each)

10X PCR buffer

dNTP mix (10 mM each of dATP, dGTP, dTTP)

Biotin-11-dCTP (1 mM)[11]

Taq DNA Polymerase (5 U/µL)

Nuclease-free water

Protocol:

Prepare a PCR master mix. For a 50 µL reaction, combine:

5 µL of 10X PCR buffer

1 µL of 10 mM dNTP mix (without dCTP)
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A specific ratio of dCTP to Biotin-11-dCTP (e.g., 0.5 µL of 10 mM dCTP and 2.5 µL of 1

mM Biotin-11-dCTP for a 1:1 molar ratio in the final reaction)

1 µL of forward primer (10 µM)

1 µL of reverse primer (10 µM)

0.5 µL of Taq DNA Polymerase

Nuclease-free water to a final volume of 49 µL

Add 1 µL of DNA template (1-10 ng) to the master mix.

Perform PCR using standard cycling conditions (e.g., initial denaturation at 95°C, followed by

25-35 cycles of denaturation, annealing, and extension, and a final extension step).

Analyze the PCR product on an agarose gel to confirm amplification.

Purify the biotinylated PCR product to remove unincorporated nucleotides and primers.

PCR Setup

Amplification
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Workflow for Biotin DNA Labeling by PCR.

Detection of Biotinylated Probes
Once the DNA probe is labeled with biotin, it can be used in various molecular biology

applications. The detection process generally involves the following steps:

Hybridization: The biotinylated probe is hybridized to the target nucleic acid sequence (DNA

or RNA) immobilized on a solid support (e.g., nitrocellulose or nylon membrane) or in situ.

Blocking: The support is treated with a blocking agent (e.g., bovine serum albumin or non-fat

dry milk) to prevent non-specific binding of the detection reagents.

Streptavidin-conjugate Binding: The support is incubated with a streptavidin molecule

conjugated to a reporter enzyme (e.g., HRP, AP) or a fluorophore. The streptavidin binds

specifically to the biotin on the hybridized probe.

Washing: Unbound streptavidin-conjugate is washed away.

Signal Detection:

Enzymatic Detection: If an enzyme conjugate is used, a substrate is added that is

converted by the enzyme into a colored precipitate (colorimetric detection) or a light-

emitting product (chemiluminescent detection).[12]

Fluorescent Detection: If a fluorophore conjugate is used, the signal is detected using a

fluorescence microscope or imager.
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General Principle of Detection for Biotinylated Probes.

Applications in Research and Drug Development
Biotin-dCTP labeled DNA probes are versatile tools with a wide range of applications, including:

Southern and Northern Blotting: Detection of specific DNA or RNA sequences.[1]
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Fluorescence In Situ Hybridization (FISH): Localization of specific DNA sequences on

chromosomes or in cells.[1]

DNA-Protein Interaction Studies: Techniques like Chromatin Immunoprecipitation (ChIP) and

Electrophoretic Mobility Shift Assays (EMSA) utilize biotinylated DNA to study the

interactions between DNA and proteins.[1]

Microarrays: High-throughput analysis of gene expression or single nucleotide

polymorphisms (SNPs).

Diagnostics: Development of diagnostic assays for the detection of pathogens or genetic

mutations.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.researchgate.net/post/What-is-the-stability-of-Biotin-labled-duplex-DNA
https://pmc.ncbi.nlm.nih.gov/articles/PMC6126969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6126969/
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/ICN_/821559.20060727.pdf
https://www.researchgate.net/post/Biotinylated-oligonucleotide-probe-degradation
https://www.benchchem.com/product/b15585067#principle-of-biotin-dctp-dna-labeling
https://www.benchchem.com/product/b15585067#principle-of-biotin-dctp-dna-labeling
https://www.benchchem.com/product/b15585067#principle-of-biotin-dctp-dna-labeling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15585067?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

